molecular formula C21H19NO4 B613569 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-ynoic acid CAS No. 1198791-58-0

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-ynoic acid

Cat. No. B613569
M. Wt: 349,38 g/mole
InChI Key: ZXOKSWZUJXKQCQ-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-ynoic acid, or FDAMPA, is a synthetic organic compound with a wide variety of applications in scientific research. It is a small molecule that has been studied for its ability to bind to proteins, and it has been used to study protein-protein interactions, to study enzyme-substrate interactions, and to develop new drugs and treatments. FDAMPA has been shown to have a wide range of biochemical and physiological effects, and it has many advantages and limitations for lab experiments.

Scientific Research Applications

Application in Peptide Synthesis

Scientific Field

Biochemistry

Summary of Application

Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid azides are used in peptide synthesis . They serve as coupling agents, facilitating the formation of peptide bonds .

Methods of Application

The synthesis of Fmoc amino acid azides starts from the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method .

Results or Outcomes

The resulting Fmoc amino acid azides are stable at room temperature, with a long shelf-life, and are also stable in aqueous washing operations . They have been found to be useful as coupling agents in peptide synthesis .

Use as Pharmaceutical Intermediates

Scientific Field

Pharmaceutical Chemistry

Summary of Application

Some Fmoc-amino acids, such as 7-(Fmoc-amino)heptanoic acid, are used as pharmaceutical intermediates .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpent-4-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4/c1-3-12-21(2,19(23)24)22-20(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h1,4-11,18H,12-13H2,2H3,(H,22,25)(H,23,24)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXOKSWZUJXKQCQ-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC#C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CC#C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701145975
Record name (2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-methyl-4-pentynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701145975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-ynoic acid

CAS RN

1198791-58-0
Record name (2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-methyl-4-pentynoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1198791-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-methyl-4-pentynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701145975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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